Sulfur trioxide-trimethylamine

Catalog No.
S751293
CAS No.
3162-58-1
M.F
C3H9NO3S
M. Wt
139.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfur trioxide-trimethylamine

CAS Number

3162-58-1

Product Name

Sulfur trioxide-trimethylamine

IUPAC Name

N,N-dimethylmethanamine;sulfur trioxide

Molecular Formula

C3H9NO3S

Molecular Weight

139.18 g/mol

InChI

InChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3;

InChI Key

DXASQZJWWGZNSF-UHFFFAOYSA-N

SMILES

CN(C)C.O=S(=O)=O

Synonyms

N,N-Dimethyl-methanamine Compd. with Sulfur Trioxide; Trimethylamine Compd. with Sulfur Trioxide; Sulfur Trioxide Compd. with N,N-Dimethylmethanamine; Sulfur Trioxide Compd. with Trimethylamine; NSC 9838; Sulfur Trioxide-trimethylamine; Sulfur Trioxi

Canonical SMILES

CN(C)C.O=S(=O)=O

Sulfonation and Sulfamation Reactions:

  • Sulfur trioxide-trimethylamine complex acts as a reagent for introducing sulfate groups (SO₃⁻) to organic molecules in a process called sulfonation. This reaction is crucial for synthesizing various important compounds, including:
    • Sulfate-conjugated resveratrol metabolites: These modified forms of resveratrol, a naturally occurring antioxidant, are being studied for their potential health benefits [].
    • Chitin oligosaccharides: These sugar molecules derived from chitin, a component of crustacean shells, exhibit anti-HIV-1 activity and are being explored for their potential use in developing antiviral therapies [].

Other Applications:

  • In combination with dodecyl thioglycopyranoside, sulfur trioxide-trimethylamine can be used to separate different forms (enantiomers) of organic molecules [].
  • It can also act as a nucleophile, a molecule that donates electrons, in the preparation of alpha-tosyloxy ketones, which are intermediates in the synthesis of other organic compounds [].

Sulfur trioxide-trimethylamine complex is a chemical compound formed from the reaction of sulfur trioxide with trimethylamine. This compound is characterized by its molecular formula C3H9NO3SC_3H_9NO_3S and a molecular weight of approximately 139.17 g/mol. The complex is known for its role as a reagent in various

Sulfur trioxide-trimethylamine acts as a sulfate donor. The positively charged trimethylamine group facilitates the release of the sulfate group, which then acts as an electrophile and reacts with nucleophilic centers on organic molecules. The specific mechanism for each reaction can vary depending on the substrate involved.

Sulfur trioxide-trimethylamine is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Inhalation can irritate the respiratory tract. It is also moisture sensitive and decomposes upon exposure to water, releasing harmful fumes. Due to these hazards, proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood should be used when handling this compound [].

. Here are some notable compounds for comparison:

Compound NameMolecular FormulaKey Characteristics
Sulfur TrioxideSO3SO_3A potent sulfonating agent used widely in organic synthesis.
TrimethylamineC3H9NC_3H_9NA simple amine that can form complexes with various reagents.
Sulfuric AcidH2SO4H_2SO_4A strong acid that also acts as a sulfonating agent but has different reactivity profiles compared to sulfur trioxide-trimethylamine complex.
Dimethyl SulfoxideC2H6OSC_2H_6OSA solvent that can participate in hydrolysis reactions involving sulfur trioxide-trimethylamine complex.

Uniqueness

The uniqueness of sulfur trioxide-trimethylamine complex lies in its specific combination of properties derived from both sulfur trioxide and trimethylamine. Its ability to act as both a nucleophile and a sulfonating agent provides versatility not commonly found in other similar compounds. Additionally, its application in synthesizing sulfate-conjugated metabolites highlights its specialized role within pharmaceutical chemistry.

Sulfur trioxide-trimethylamine complex can be synthesized through several methods:

  • Gas Phase Reaction: One common method involves conducting a gas-phase reaction where sulfur trioxide vapors are mixed with trimethylamine under controlled conditions to form the complex.
  • Liquid Phase Reaction: Alternatively, the reaction can occur in a liquid phase where trimethylamine is dissolved in an appropriate solvent and reacted with sulfur trioxide .

These methods require careful handling due to the reactivity of sulfur trioxide and the moisture-sensitive nature of the resulting complex.

The applications of sulfur trioxide-trimethylamine complex extend across various fields:

  • Chemical Synthesis: It serves as a reagent for sulfonation and sulfamation reactions, facilitating the modification of organic compounds.
  • Pharmaceutical Development: The compound is used in synthesizing biologically active sulfate-conjugated metabolites that may have therapeutic potential.
  • Surfactant

Interaction studies involving sulfur trioxide-trimethylamine complex primarily focus on its reactivity with other chemical species. Research indicates that it can hydrolyze in specific solvent systems, such as dimethyl sulfoxide-water mixtures, leading to insights into its stability and behavior under different conditions . Understanding these interactions is crucial for optimizing its use in synthetic applications and predicting its behavior in biological systems.

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

17736-86-6
3162-58-1

Dates

Modify: 2023-08-15

Explore Compound Types